molecular formula C8H11NO2 B1365201 4-(2-Oxocyclopentyl)azetidin-2-one CAS No. 426260-25-5

4-(2-Oxocyclopentyl)azetidin-2-one

Cat. No.: B1365201
CAS No.: 426260-25-5
M. Wt: 153.18 g/mol
InChI Key: UQTMIWRFRMTKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxocyclopentyl)azetidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a practical synthetic approach involves the reaction of 2-arylidene-1,3-indandiones with N-cyanomethyl isoquinolinium chloride in the presence of (E)-N-hydroxybenzimidoyl chlorides . This reaction typically proceeds under mild conditions and yields the desired azetidinone derivative with high diastereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxocyclopentyl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted azetidinones, oxo derivatives, and reduced azetidinones. These products can exhibit different biological activities and are valuable intermediates in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of 4-(2-Oxocyclopentyl)azetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific azetidinone derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-Oxocyclopentyl)azetidin-2-one include other azetidinones such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the oxocyclopentyl group, which imparts distinct chemical and biological properties. This structural uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(2-oxocyclopentyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-7-3-1-2-5(7)6-4-8(11)9-6/h5-6H,1-4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTMIWRFRMTKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C2CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Oxocyclopentyl)azetidin-2-one
Reactant of Route 2
4-(2-Oxocyclopentyl)azetidin-2-one
Reactant of Route 3
4-(2-Oxocyclopentyl)azetidin-2-one
Reactant of Route 4
4-(2-Oxocyclopentyl)azetidin-2-one
Reactant of Route 5
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Reactant of Route 6
4-(2-Oxocyclopentyl)azetidin-2-one

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